4-Methyl-2-oxo-1,2lambda~5~,3-triazine
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Overview
Description
4-Methyl-2-oxo-1,2lambda~5~,3-triazine is a heterocyclic compound containing a triazine ring, which is a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-oxo-1,2lambda~5~,3-triazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate with suitable reagents can yield the desired triazine compound . Another method includes the use of microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-oxo-1,2lambda~5~,3-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
4-Methyl-2-oxo-1,2lambda~5~,3-triazine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxo-1,2lambda~5~,3-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in signaling pathways by binding to receptors or other biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
1,2,3-Triazine: Another isomer of triazine with different nitrogen atom positions.
1,2,4-Triazine: Similar to 4-Methyl-2-oxo-1,2lambda~5~,3-triazine but with a different arrangement of nitrogen atoms.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a methyl group at the 4-position. This structural feature imparts distinct chemical properties and reactivity compared to other triazine isomers.
Properties
CAS No. |
77202-15-4 |
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Molecular Formula |
C4H5N3O |
Molecular Weight |
111.10 g/mol |
IUPAC Name |
4-methyl-2-oxidotriazin-2-ium |
InChI |
InChI=1S/C4H5N3O/c1-4-2-3-5-7(8)6-4/h2-3H,1H3 |
InChI Key |
FGCKUFWDFKTJTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=N[N+](=NC=C1)[O-] |
Origin of Product |
United States |
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